2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
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Overview
Description
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under conditions that favor the formation of the 1,2,4-triazole ring.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Introduction of the Fluorophenyl Group: This step involves the coupling of the fluorophenyl group to the triazole ring via a sulfanyl linkage.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced triazole or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole and pyridine rings are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
- 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups. The presence of the fluorophenyl group can enhance its biological activity and stability compared to its chloro or bromo analogs.
Properties
CAS No. |
618414-41-8 |
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Molecular Formula |
C17H16FN5OS |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H16FN5OS/c1-2-23-16(14-8-3-4-9-19-14)21-22-17(23)25-11-15(24)20-13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,20,24) |
InChI Key |
SRNCVPKDCOQCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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